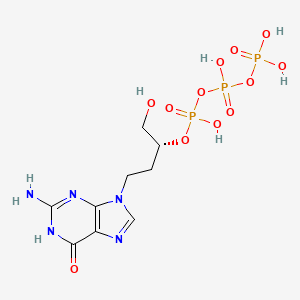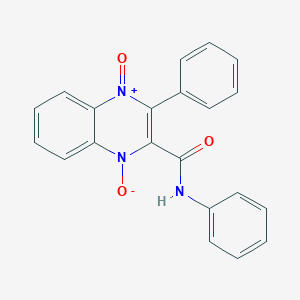![molecular formula C21H22N4 B14340636 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is known for its significant pharmacological properties and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, acids, bases, and specific catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications in treating neurological disorders, given its structural similarity to other benzodiazepines.
Mechanism of Action
The mechanism of action of 12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A benzodiazepine with a similar structure, used in the treatment of schizophrenia and related psychoses.
Uniqueness
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine is unique due to its specific substitution pattern and the presence of the indole ring, which imparts distinct pharmacological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C21H22N4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine |
InChI |
InChI=1S/C21H22N4/c1-23-10-12-24(13-11-23)21-20-14-16-6-3-5-9-19(16)25(20)15-17-7-2-4-8-18(17)22-21/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
WDQGZGQWBRMQPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CN4C2=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)

![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)




